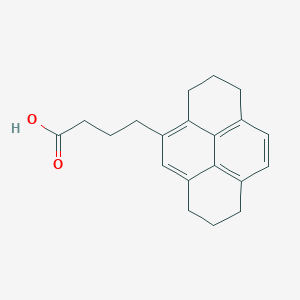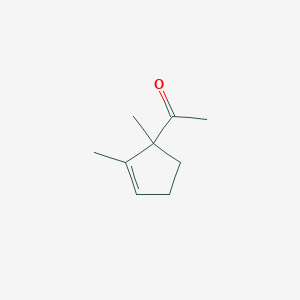
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone is an organic compound with the molecular formula C11H18O It is characterized by a cyclopentane ring substituted with two methyl groups and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone typically involves the following steps:
Cyclopentadiene Alkylation: The initial step involves the alkylation of cyclopentadiene with methyl groups. This can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Oxidation: The resulting 1,2-dimethyl-cyclopentadiene is then subjected to oxidation to introduce the ethanone group. This can be done using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl substitutions and has different reactivity.
2-Methyl-cyclopentanone: Has only one methyl group, leading to different chemical properties.
1,2-Dimethyl-cyclopentane: Lacks the ethanone group, resulting in different applications and reactivity.
Eigenschaften
CAS-Nummer |
70987-82-5 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(1,2-dimethylcyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-5-4-6-9(7,3)8(2)10/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
SQSSVAWQTXPEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC1(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)

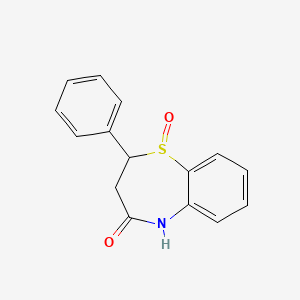
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
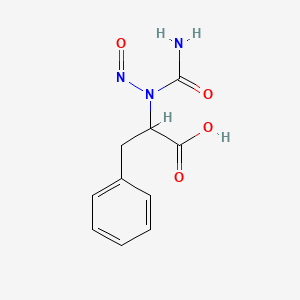


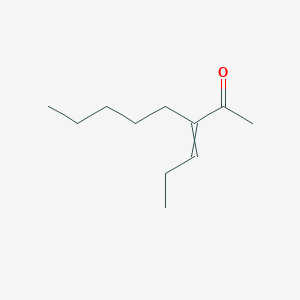
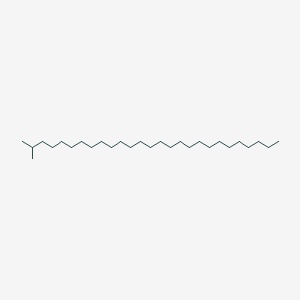

![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
